Spisulosine
Overview
Description
Scientific Research Applications
In chemistry, it is used as a model compound for studying the synthesis and modification of sphingosine analogs . In biology, ES-285 is investigated for its effects on cell morphology and the actin cytoskeleton . In medicine, the compound has shown promise as an anticancer agent, with studies indicating its ability to induce programmed cell death in tumor cells .
Mechanism of Action
Target of Action
Spisulosine, also known as ES-285, is a marine compound that has shown antitumor activity in preclinical studies . The primary targets of this compound are GTP binding proteins that regulate actin stress fibers . These proteins play a crucial role in maintaining the structure and function of cells, particularly in cell movement and division .
Mode of Action
This compound interacts with its targets by promoting the disassembly of actin stress fibers . This interaction results in phenotypic changes in tumor cells, as evidenced by expression profiling data indicating modulation of genes related to the actin cytoskeleton .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound’s action is independent of several key pathways, including the peroxisome proliferator-activated receptor gamma (ppargamma) and phosphatidylinositol 3-kinase/ (pi3k/akt), jun n-terminal kinase (jnk), p38 or classical protein kinase c (pkcs) pathways .
Pharmacokinetics
Pharmacokinetic data indicates that this compound has a wide distribution and a long residence time . The compound also exhibits dose proportionality, meaning that the systemic exposure of the drug increases proportionally with the dose . These properties suggest that this compound has good bioavailability, although further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action include the induction of programmed cell death (apoptosis) in vitro . Notably, this compound treatment of prostate cells induced an increase in the intracellular ceramide levels .
Action Environment
It’s worth noting that the compound was originally isolated from the marine mollusk spisula polynyma , suggesting that it may be influenced by marine environmental conditions
Safety and Hazards
Spisulosine has been associated with reversible transaminase increases at the highest doses in concurrent phase I clinical trials . Drug-related adverse reactions included mild to moderate nausea, pyrexia, injection site reactions, and vomiting . One case of grade 4 peripheral motor and sensory neuropathy associated with general weakness and pain was observed during treatment cycle 4 and possibly contributed to the death of the patient .
Future Directions
A new Spisulosine derivative promotes a robust autophagic response to cancer cells . Therapy resistance by evasion of apoptosis is one of the hallmarks of human cancer. Therefore, restoration of cell death by non-apoptotic mechanisms is critical to successfully overcome therapy resistance in cancer .
Biochemical Analysis
Biochemical Properties
Spisulosine has been shown to interact with various biomolecules, particularly proteins involved in the regulation of actin stress fibers . It is speculated that it may decrease the activity of Rho proteins, which are GTP-binding proteins that regulate actin stress fibers . This interaction leads to the prevention of stress fiber formation in cultured cells .
Cellular Effects
This compound exerts various effects on cells. It has been shown to induce programmed cell death in vitro . Tumor cells exposed to this compound show phenotypic changes and modulation of genes related to the actin cytoskeleton . It also prevents the formation of stress fibers in cultured cells, likely by decreasing the activity of Rho proteins .
Molecular Mechanism
It is believed to induce programmed cell death in vitro . It has been proposed that a GTP-binding protein regulating actin stress fibers could be a potential molecular target . Tumor cells exposed to this compound show suggestive phenotypic changes and expression profiling data indicated modulation of genes related to the actin cytoskeleton .
Temporal Effects in Laboratory Settings
In phase I clinical trials, this compound was administered as a weekly 3-hour intravenous infusion . The pharmacokinetic data indicated a wide distribution, a long residence time, and dose proportionality of the agent
Dosage Effects in Animal Models
In clinical trials, no dose-limiting toxicities were observed in dose levels ranging from 4 to 128 mg/m²/day . At higher doses, some patients experienced dose-limiting toxicities, including grade 3/4 transaminase increases and central nervous system disorders .
Metabolic Pathways
It is known that this compound is a sphingosine-like compound , suggesting that it may be involved in sphingolipid metabolism.
Transport and Distribution
Pharmacokinetic analysis of this compound has shown that it has a wide distribution and a long residence time
Subcellular Localization
Given its interactions with proteins involved in the regulation of actin stress fibers , it may be localized to areas of the cell where these proteins are active.
Preparation Methods
Synthetic Routes and Reaction Conditions: ES-285 is currently manufactured by total synthesis . The compound consists of a linear 18-carbon chain bearing an amine and alcohol group at positions 2 and 3, respectively . Each chiral center is a single configuration (2S, 3R) . The hydrochloride salt is the preferred form of the drug substance .
Industrial Production Methods: The industrial production of ES-285 involves the synthesis of its hydrochloride salt, which is preferred due to its stability and solubility . The synthesis process includes multiple steps to ensure the correct configuration of the chiral centers and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ES-285 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving ES-285 include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s stability .
Major Products Formed: The major products formed from the reactions involving ES-285 include various analogs and derivatives that exhibit enhanced antiproliferative activity . These products are further tested for their efficacy in preclinical and clinical studies .
Comparison with Similar Compounds
ES-285 is compared with other sphingosine-like compounds, such as safingol and sphingosine . While these compounds share structural similarities, ES-285 exhibits unique antiproliferative activity and a distinct mechanism of action . The compound’s ability to induce programmed cell death through the ceramide pathway sets it apart from other similar compounds . Additionally, ES-285 has shown a ten-fold higher potency in solid tumors compared to lymphomas and leukemias .
List of Similar Compounds:- Safingol
- Sphingosine
- ES-427 (an inactive analog of ES-285)
Properties
IUPAC Name |
(2S,3R)-2-aminooctadecan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYJJIXWWQLGGV-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432931 | |
Record name | Spisulosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196497-48-0 | |
Record name | Spisulosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196497480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spisulosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPISULOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX5D253CYY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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